molecular formula C19H14ClN3O2S B2391048 N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477869-02-6

N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide

Cat. No. B2391048
CAS RN: 477869-02-6
M. Wt: 383.85
InChI Key: ICTFCVAMQXFUHL-UHFFFAOYSA-N
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Description

“N’-(3-Chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide” is a chemical compound with the molecular formula C19H14ClN3O2S . Its average mass is 383.851 Da and its mono-isotopic mass is 383.049530 Da .


Synthesis Analysis

The synthesis of similar compounds, such as N-substituted indole carbohydrazide derivatives, starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate 99%. The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .


Chemical Reactions Analysis

While specific chemical reactions involving “N’-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide” are not available, related compounds such as N-substituted indole carbohydrazide derivatives have been studied for their antiplatelet aggregation activity .

Scientific Research Applications

N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-oxidant properties, and has been studied for its potential to treat a variety of conditions including inflammation, cancer, and metabolic disorders. Additionally, this compound has been studied for its ability to bind to various proteins and receptors, and has been used to study the structure and function of these proteins and receptors.

Advantages and Limitations for Lab Experiments

N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and is stable under a variety of conditions. Additionally, it is a relatively small molecule, which makes it easy to work with and allows for a variety of potential applications. However, this compound also has some limitations. It is not soluble in water, which can make it difficult to work with in some experiments. Additionally, it is not approved for use in humans, so it cannot be used in clinical trials.

Future Directions

N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide has been studied for its potential therapeutic applications, but there are still many unanswered questions. Further research is needed to better understand the mechanism of action of this compound and its potential therapeutic effects. Additionally, research is needed to determine how this compound could be used to treat a variety of conditions, including inflammation, cancer, and metabolic disorders. Additionally, research is needed to explore the potential of this compound as a neuroprotective and cardioprotective agent. Finally, research is needed to investigate the potential of this compound as a drug delivery agent, and to determine the optimal conditions for its use in laboratory experiments.

Synthesis Methods

N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide can be synthesized by a three-step reaction process. First, 3-chlorobenzoyl chloride is reacted with 8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide in an aqueous solution of sodium hydroxide to form the 3-chlorobenzoyl ester of 8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide. This intermediate is then reacted with dimethylformamide and sodium carbonate to form this compound.

properties

IUPAC Name

N'-(3-chlorobenzoyl)-4-methylthieno[2,3-b]indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-23-15-8-3-2-7-13(15)14-10-16(26-19(14)23)18(25)22-21-17(24)11-5-4-6-12(20)9-11/h2-10H,1H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTFCVAMQXFUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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